1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone
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Overview
Description
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its azetidinone ring structure and dichlorophenyl group
Mechanism of Action
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a compound with a similar dichlorophenyl group, acts as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid affects the auxin signaling pathway in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the azetidinone intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or other reduced forms.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound is used in the development of polymers and advanced materials with specific mechanical or thermal properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetidinone: A structurally similar compound with slight variations in the azetidinone ring.
2,4-Dichlorophenyl-3,3-dimethyl-2-azetidinone: Another analog with different substitution patterns on the azetidinone ring.
Uniqueness: 1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCIQIMPKUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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